![molecular formula C16H17N3O3S B2701100 N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide CAS No. 1797893-08-3](/img/structure/B2701100.png)
N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide
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Overview
Description
“N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . This compound is offered by Benchchem for CAS No. 1797893-08-3.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring . Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial Applications
Research has explored the synthesis and evaluation of derivatives of the compound for their antibacterial potential. For instance, a study synthesized various derivatives, including azetidinones and thiazolidines, showing moderate to good activity against gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest the potential of these compounds in developing new antibacterial agents (Desai et al., 2008; Parvez et al., 2010).
Antimicrobial Activity
Another line of investigation has focused on the antimicrobial efficacy of compounds derived from N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide. Various studies have synthesized novel derivatives showing significant activity predominantly against Gram-negative bacteria, indicating their potential as new classes of antimicrobial agents (Woulfe & Miller, 1985; Alborz et al., 2018).
Synthesis and Characterization
Research into the compound also encompasses the synthesis and characterization of its derivatives for various scientific applications. Studies have developed methodologies for efficient synthesis, leading to derivatives with potential applications in medicinal chemistry. These efforts contribute to a better understanding of the compound's chemistry and its possible uses in creating new therapeutic agents (Mori et al., 1988; Venkataravanappa et al., 2022).
Future Directions
Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide”, to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms . For instance, they can inhibit the growth of certain cells, modulate proinflammatory cytokines, and affect the catecholaminergic and serotonergic pathways . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . These effects can influence a variety of biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties could influence the bioavailability of this compound
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities . These activities could result in various molecular and cellular effects, depending on the specific targets and pathways affected by this compound.
properties
IUPAC Name |
N-[4-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11(20)18-13-4-2-12(3-5-13)8-15(21)19-9-14(10-19)22-16-17-6-7-23-16/h2-7,14H,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDQRWWQZDRLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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